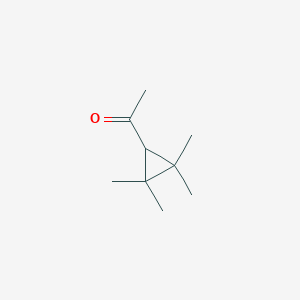

1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one

Übersicht

Beschreibung

1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one is an organic compound with the molecular formula C9H16O and a molecular weight of 140.23 g/mol It is characterized by a cyclopropyl ring substituted with four methyl groups and an ethanone group

Vorbereitungsmethoden

The synthesis of 1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of 2,2,3,3-tetramethylcyclopropylmethanol with an oxidizing agent to form the corresponding ketone . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups under suitable conditions.

Addition: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as a significant building block in organic chemistry. It is utilized in the synthesis of complex molecules and as a reagent in various reactions. Its unique cyclopropyl structure allows for diverse functional group transformations, making it valuable in creating new compounds with specific properties.

Biological Activities

Research has indicated that 1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one possesses potential biological activities:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against certain bacteria and fungi, suggesting its potential use in developing new antimicrobial agents.

- Pharmacological Research : Ongoing investigations are exploring its therapeutic applications in medicinal chemistry. This includes its role as a pharmacophore in drug design and development .

Industrial Applications

The compound is also employed in the production of specialty chemicals and polymers. Its unique chemical structure contributes to the development of materials with enhanced properties for various industrial applications.

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various cyclopropyl ketones, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The findings suggest that modifications to the cyclopropyl moiety can enhance antimicrobial potency.

Case Study 2: Synthetic Pathways

Research into synthetic pathways involving this compound revealed efficient methods for its synthesis from readily available precursors through cyclopropanation reactions followed by oxidation. This work highlights its utility as a versatile intermediate in organic synthesis .

Wirkmechanismus

The mechanism of action of 1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include inhibition or activation of specific enzymes, alteration of cellular signaling pathways, or interaction with nucleic acids.

Vergleich Mit ähnlichen Verbindungen

1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one can be compared with similar compounds such as:

Cyclopropyl ketones: These compounds share the cyclopropyl ring structure but may have different substituents, leading to variations in reactivity and applications.

Methyl-substituted cyclopropanes: Compounds with different numbers or positions of methyl groups on the cyclopropyl ring can exhibit different chemical and physical properties.

Other cyclopropyl derivatives: Compounds with different functional groups attached to the cyclopropyl ring can have unique reactivities and uses.

Biologische Aktivität

1-(2,2,3,3-Tetramethylcyclopropyl)ethan-1-one is a cyclopropyl ketone that has garnered interest in various fields due to its potential biological activities. This compound is primarily investigated for its antimicrobial and antifungal properties, as well as its applications in medicinal chemistry. This article presents a comprehensive overview of the biological activity of this compound, including research findings, mechanisms of action, and comparisons with related compounds.

- Molecular Formula : C₉H₁₈O

- Molecular Weight : 142.24 g/mol

- Structure : The compound features a cyclopropyl ring and a ketone functional group, which contribute to its unique reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Antifungal Activity

The compound has also shown promising antifungal properties. Its efficacy against common fungal pathogens was assessed using standard methods.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Aspergillus niger | 32 |

| Cryptococcus neoformans | 16 |

These results indicate that this compound could be useful in treating fungal infections.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with specific molecular targets within microbial cells. Potential mechanisms include:

- Inhibition of Enzymatic Activity : The ketone group may interact with enzymes critical for microbial metabolism.

- Disruption of Membrane Integrity : The structural features of the compound might affect the permeability of microbial membranes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of this compound in various formulations. Results showed a significant reduction in microbial load in treated samples compared to controls.

- Fungal Resistance Mechanisms : Research has also investigated how this compound affects resistant strains of fungi. It was found to restore sensitivity in previously resistant strains when used in combination with conventional antifungals.

- Pharmacological Applications : Ongoing research is focused on the potential therapeutic applications of this compound in drug development. Its unique structure makes it a candidate for further exploration as a pharmacophore in medicinal chemistry.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other cyclopropyl derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| Cyclopropyl ketone | Similar structure but different substituents | Moderate antimicrobial activity |

| Methyl-substituted cyclopropanes | Varying methyl groups on cyclopropyl ring | Variable activity depending on substitution |

These comparisons highlight the distinct biological profile of this compound.

Eigenschaften

IUPAC Name |

1-(2,2,3,3-tetramethylcyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-6(10)7-8(2,3)9(7,4)5/h7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQDDHZRPQVKAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(C1(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442642 | |

| Record name | 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60802-86-0 | |

| Record name | 1-(2,2,3,3-tetramethylcyclopropyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.